4-(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
This compound features a pyrimidine core substituted with a morpholine ring at position 4 and a piperazine group at position 2. The piperazine is further functionalized with a 2-methylthiazole moiety via a methylene linker. Its design aligns with trends in medicinal chemistry, where pyrimidine-morpholine scaffolds are leveraged for their pharmacokinetic properties and target affinity .
Properties
IUPAC Name |
4-[2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-14-19-15(13-25-14)12-21-4-6-23(7-5-21)17-18-3-2-16(20-17)22-8-10-24-11-9-22/h2-3,13H,4-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVMLMPAIOLELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities. They have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting they may interact with targets essential for microbial growth and survival.
Biochemical Pathways
For example, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are analyzed below:
GDC-0941 (Pictilisib)
- Structure: 4-(2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine .
- Differences: Replaces the pyrimidine core with a thieno[3,2-d]pyrimidine system and incorporates a methylsulfonyl-piperazine group instead of the 2-methylthiazole moiety.
- Activity : Potent PI3K inhibitor; phase II clinical trials for advanced solid tumors. Demonstrates IC₅₀ values < 10 nM against PI3Kα/δ isoforms .
Compound 10a
- Structure : 4-(4-(6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine .
- Differences : Utilizes an imidazo[4,5-b]pyridine core and an isoxazole substituent instead of thiazole.
- Activity : Optimized for kinase inhibition; exhibits enhanced solubility and cellular permeability compared to thiazole-containing analogs .
Compounds 6g, 6h, 6i
- Structures : Isoxazole-thiouracil hybrids (e.g., 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)morpholine) .
- Differences : Feature isoxazole-thioether linkages instead of piperazine-thiazole motifs.
- Activity : Demonstrated histone deacetylase (HDAC) inhibitory activity in breast cancer cells (IC₅₀: 0.8–1.2 μM) .
Compound 77
- Structure : Trisubstituted pyrimidine with pyridinyl and morpholine groups .
- Differences : Lacks the thiazole-piperazine substituent; instead, incorporates a pyridine ring.
- Activity : Fast-acting antimalarial agent with ED₉₀ < 1 mg/kg in murine models .
Structural and Functional Analysis Table
Key Findings and Implications
Substituent Impact : The 2-methylthiazole group in the target compound may enhance binding to kinases or parasitic targets compared to isoxazole or pyridine analogs, though this requires empirical validation .
Morpholine Utility : The morpholine ring improves solubility and bioavailability across analogs, as seen in GDC-0941 and Compound 77 .
Therapeutic Scope: Structural variations dictate divergent applications—antimalarial (pyrimidine-pyridine), anticancer (thienopyrimidine), or HDAC inhibition (isoxazole-thiouracil) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
